![molecular formula C18H18ClN5O B2735560 5-[(4-chlorophenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291842-71-1](/img/structure/B2735560.png)
5-[(4-chlorophenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[(4-chlorophenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted with a carboxamide group, a 4-chlorophenylamino group, and a 4-ethylphenylmethyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step processes involving esterification, hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, a carboxamide group, a 4-chlorophenylamino group, and a 4-ethylphenylmethyl group. The exact structure would need to be determined through techniques such as NMR, IR, and elemental analysis .科学的研究の応用
Synthesis and Antimicrobial Activities
Research has delved into the synthesis of novel triazole derivatives, including structures similar to the compound , to evaluate their antimicrobial activities. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial effectiveness, finding some compounds exhibited good to moderate activities against various microorganisms Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives.
Pharmacological Activity
Another area of interest is the pharmacological activity of triazole derivatives. Naito et al. (1996) synthesized a series of triazole derivatives and identified a potent eosinophilia inhibitor, suggesting potential applications in chronic asthma treatment. This highlights the versatility of triazole compounds in developing new therapeutic agents Synthesis and pharmacological activity of triazole derivatives inhibiting eosinophilia..
Anticancer Evaluation
Triazole derivatives have also been investigated for their anticancer properties. Kattimani et al. (2013) explored novel triazol-3-one derivatives, with some compounds showing promising in vitro anticancer activity against various human tumor cell lines. This research indicates the potential of triazole derivatives in oncology Synthesis, characterization and in vitro anticancer evaluation of novel 1,2,4-triazolin-3-one derivatives..
Molecular Docking Studies
The study of molecular interactions through docking studies is crucial in understanding the mechanism behind the biological activities of triazole derivatives. Karayel (2021) conducted a detailed study on the anti-cancer properties of benzimidazole derivatives bearing a 1,2,4-triazole unit, employing density functional theory and molecular docking to elucidate their mechanism of action Molecular stabilities, conformational analyses and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors.
将来の方向性
特性
IUPAC Name |
5-(4-chloroanilino)-N-[(4-ethylphenyl)methyl]triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O/c1-2-12-3-5-13(6-4-12)11-20-18(25)16-17(23-24-22-16)21-15-9-7-14(19)8-10-15/h3-10,16-17,21-24H,2,11H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAOYGXSVAASAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
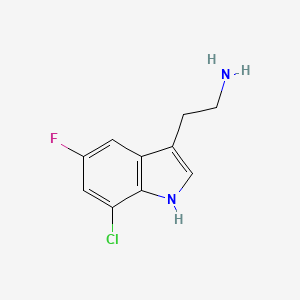


![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide](/img/structure/B2735487.png)
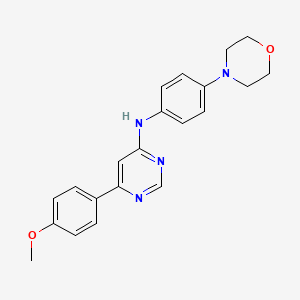
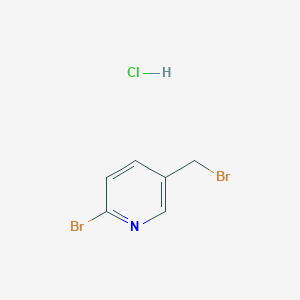
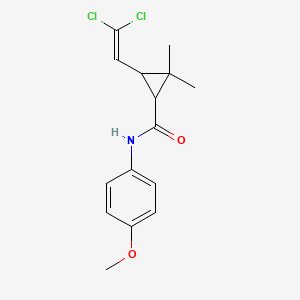
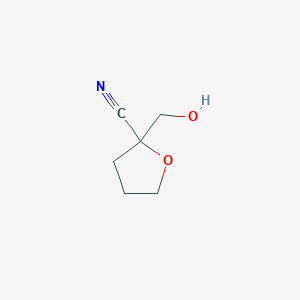



![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-nitrobenzoate](/img/structure/B2735498.png)
![3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2735499.png)
![4-Nitro-[2,7]naphthyridin-1-ol](/img/structure/B2735500.png)
